N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The molecule comprises:
- A morpholine ring: A saturated heterocycle with one oxygen and one nitrogen atom, enhancing solubility and hydrogen-bonding capacity.
- A 4-methylbenzyl (p-tolylmethyl) group: A hydrophobic aromatic substituent that may influence membrane permeability and target binding.
- Ethanediamide (oxalamide) backbone: Serves as a flexible linker, enabling conformational adaptability for receptor interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-19-5-7-20(8-6-19)17-27-25(31)26(32)28-18-24(30-12-14-33-15-13-30)22-9-10-23-21(16-22)4-3-11-29(23)2/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYKHRTUUFWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Synthesis of the morpholine derivative: Morpholine can be functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents.
Coupling reactions: The key intermediates are then coupled using reagents like carbodiimides or other coupling agents to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen or hydride donors can modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen, sodium borohydride
Substitution reagents: Halogens, alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide ()
- Key Differences :
- Substituent on ethanediamide : 4-Fluorophenyl vs. 4-methylbenzyl in the target compound.
- Heterocycle : Piperidine (saturated six-membered ring with one nitrogen) vs. morpholine (oxygen and nitrogen in a six-membered ring).
- Piperidine’s lack of an oxygen atom reduces hydrogen-bonding capacity compared to morpholine, possibly altering solubility and target affinity .
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Key Differences: Core structure: Incorporates a thiazolo-triazole fused ring system instead of tetrahydroquinoline. Substituents: 4-Methoxyphenyl (electron-donating group) vs. 4-methylbenzyl (electron-neutral).
- Implications :
Quinolinyl Oxamide Derivatives (QODs) ()
- Example: N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
- Key Differences :
- Substituent : Benzodioxolyl (electron-rich bicyclic group) vs. morpholine and 4-methylbenzyl.
- Implications :
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide ()
- Key Differences :
- Substituent on ethanediamide : Propyl (aliphatic chain) vs. 4-methylbenzyl (aromatic group).
- The absence of an aromatic moiety may reduce affinity for targets requiring π-stacking .
Structural and Functional Data Table
Key Research Findings and Implications
Morpholine vs.
Bioactivity Trends: QODs with benzodioxolyl groups exhibit antimalarial activity via falcipain inhibition, suggesting the target compound’s tetrahydroquinoline-morpholine scaffold could be optimized for similar targets .
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H31N3O
- Molecular Weight : 377.5 g/mol
- CAS Number : 921902-45-6
The compound exhibits its biological activity primarily through the inhibition of nitric oxide synthase (NOS) isoforms. Nitric oxide (NO) plays a critical role in various physiological processes, including vasodilation and neurotransmission. The overproduction of NO has been linked to several pathological conditions such as neurodegenerative diseases and chronic pain syndromes .
NOS Inhibition
Research indicates that derivatives similar to the target compound show selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). For instance, certain tetrahydroquinoline analogs have demonstrated significant potency in inhibiting nNOS with selectivity ratios indicating minimal inhibition of iNOS .
Biological Activity
The biological activity of the compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| nNOS Inhibition | Selective inhibition with IC50 values in the nanomolar range. |
| Neuroprotective | Potential protective effects against neurodegeneration. |
| Antimicrobial | Some derivatives exhibit antimicrobial properties. |
Case Studies and Research Findings
-
Study on nNOS Inhibition :
A study evaluated various tetrahydroquinoline derivatives for their inhibitory effects on nNOS. The most potent compounds showed IC50 values as low as 93 nM, demonstrating a promising approach for developing therapeutics targeting neurological disorders . -
Neuroprotective Effects :
Experimental models have indicated that compounds with similar structures to the target compound may exert neuroprotective effects by modulating NO levels in the central nervous system. This modulation is crucial in conditions like Alzheimer's disease and stroke . -
Antimicrobial Activity :
Some related compounds have shown antimicrobial activity against specific bacterial strains, suggesting a broader pharmacological profile that could be explored for therapeutic applications beyond neurological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
